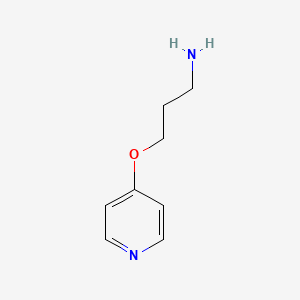

4-(3-Aminopropoxy)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-pyridin-4-yloxypropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c9-4-1-7-11-8-2-5-10-6-3-8/h2-3,5-6H,1,4,7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYDZWZGHUDMCOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1OCCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Direct Synthesis Approaches to 4-(3-Aminopropoxy)pyridine

The most direct route to this compound involves the formation of the ether linkage between a pre-formed pyridine (B92270) ring and the 3-aminopropoxy side chain. This is typically achieved through a Williamson ether synthesis or a related nucleophilic substitution reaction.

One common approach starts with 4-hydroxypyridine (which exists in tautomeric equilibrium with 4-pyridone) and a suitable 3-carbon synthon bearing a leaving group and a protected or masked amino group. For instance, the reaction of 4-hydroxypyridine with N-(3-bromopropyl)phthalimide in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent like dimethylformamide (DMF) yields the phthalimide-protected intermediate. Subsequent deprotection of the phthalimide group, typically with hydrazine, affords the final product.

Alternatively, 4-chloropyridine hydrochloride can be reacted with an alcohol in the presence of a strong base like sodium hydroxide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) to yield the corresponding 4-alkoxypyridine. nih.gov This method avoids the issue of N- versus O-alkylation that can be problematic when starting with 4-hydroxypyridine. nih.gov For the synthesis of this compound, this would involve using 3-aminopropanol, though protection of the amino group might be necessary to prevent side reactions.

Table 1: Examples of Direct Synthesis Approaches

| Starting Material 1 | Starting Material 2 | Reagents and Conditions | Product | Reference |

|---|---|---|---|---|

| 4-Hydroxypyridine | N-(3-bromopropyl)phthalimide | DBU, DMF | 4-(3-Phthalimidopropoxy)pyridine | PrepChem |

Synthetic Routes for Related Pyridine Derivatives with Aminopropyl Moieties

Broader synthetic strategies for constructing the pyridine ring or introducing the aminopropyl moiety offer alternative pathways to the target compound and its analogs.

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of electron-deficient pyridine rings. Starting with a 4-halopyridine, such as 4-chloropyridine, the halide can be displaced by a nucleophile. In the context of synthesizing this compound, the nucleophile would be the alkoxide of 3-aminopropanol. The reactivity of halopyridines in SNAr reactions is significantly influenced by the position of the halogen and the presence of other substituents on the ring. The reaction of 4-chloropyridine with primary and secondary amines is a known method for producing substituted 4-aminopyridines. wuxiapptec.com

The regioselectivity of SNAr reactions on polysubstituted pyridines can be complex and is influenced by electronic and steric factors. Computational studies, such as Quantum Mechanics (QM) analyses, can help predict the outcome of these reactions by evaluating the energies of the transition states for substitution at different positions. wuxiapptec.comwuxiapptec.com For instance, in 2-MeSO₂-4-chloropyrimidine, SNAr reactions with alkoxides occur selectively at the C-2 position due to the stabilizing effect of a hydrogen bond between the methanesulfonyl group and the incoming alkoxide in the transition state. wuxiapptec.com

Classical methods for pyridine ring synthesis, such as the Hantzsch and Bohlmann-Rahtz syntheses, rely on the condensation of carbonyl compounds with a nitrogen source, typically ammonia. nih.gov The Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia to form a dihydropyridine (B1217469), which is then oxidized to the pyridine. nih.gov While highly versatile for producing a wide range of substituted pyridines, incorporating a pre-functionalized aminopropoxy side chain into one of the starting materials would be a synthetic challenge.

Cycloaddition reactions, particularly [4+2] cycloadditions (Diels-Alder reactions), offer another avenue for constructing the pyridine ring. nih.gov These can involve the reaction of 1-azadienes or 2-azadienes with a dienophile. nih.gov Similar to condensation reactions, the complexity of the required starting materials to directly yield this compound makes this a less direct approach.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants. wuxiapptec.comnih.gov Several MCRs are known for the synthesis of functionalized pyridines. wuxiapptec.comnih.gov For example, a three-component synthesis of polysubstituted pyridines has been developed based on the reaction of 2-azadienes (formed in situ via a catalytic intermolecular aza-Wittig reaction) with enamines in a subsequent Diels-Alder reaction. wuxiapptec.comnih.gov Another approach involves the reaction of lithiated alkoxyallenes with nitriles and carboxylic acids to produce highly substituted pyridin-4-ols. rsc.org

While these methods provide access to a diverse range of substituted pyridines, the direct synthesis of a molecule with the specific 4-(3-aminopropoxy) substitution pattern via an MCR has not been extensively reported and would likely require the design of a custom multi-component strategy.

Table 2: Overview of General Pyridine Synthesis Strategies

| Reaction Type | Description | Key Features |

|---|---|---|

| Hantzsch Dihydropyridine Synthesis | Condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia, followed by oxidation. | Forms a dihydropyridine intermediate; versatile for polysubstituted pyridines. nih.gov |

| Bohlmann-Rahtz Pyridine Synthesis | Condensation reaction that directly yields the aromatic pyridine. | Often limited in scope by the requirement for multiple electron-withdrawing groups. wuxiapptec.comnih.gov |

| [4+2] Cycloaddition | Diels-Alder reaction involving an azadiene and a dienophile. | Can incorporate the nitrogen atom in either the diene or dienophile component. nih.gov |

The synthesis of the alkoxy-aminopropyl side chain itself, and its attachment to the pyridine ring, involves standard functional group transformations. The alkylation of 2- and 4-hydroxypyridines can lead to both N- and O-alkylation products. researchgate.net The regioselectivity of this reaction is influenced by factors such as the alkylating agent, the base, and the solvent. In the case of 4-hydroxypyridine (4-pyridone), alkylation often occurs at the oxygen atom. researchgate.net

The amination of a suitable precursor is a key step in introducing the amino group. This can be achieved, for example, by the reduction of a nitrile or an azide, or through Gabriel synthesis using potassium phthalimide followed by hydrazinolysis, as mentioned in the direct synthesis approach.

Mechanistic Investigations of Synthetic Transformations

The key bond-forming step in the most direct synthesis of this compound is the formation of the ether linkage. This typically proceeds via a nucleophilic substitution mechanism.

When starting from 4-hydroxypyridine, the reaction is a variation of the Williamson ether synthesis. The 4-hydroxypyridine is first deprotonated by a base to form the pyridin-4-olate anion. This anion is an ambident nucleophile, with negative charge density on both the oxygen and the ring nitrogen atoms. The subsequent nucleophilic attack on an alkyl halide can therefore lead to either O-alkylation or N-alkylation. The regioselectivity is dependent on the reaction conditions. Generally, O-alkylation is favored.

In the case of using 4-chloropyridine as the starting material, the reaction is a nucleophilic aromatic substitution (SNAr). The reaction proceeds through a stepwise mechanism involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The rate of reaction is dependent on the electron-withdrawing ability of the pyridine ring and the nature of the leaving group. The 4-position of the pyridine ring is activated towards nucleophilic attack. Computational studies can be employed to model the transition states and intermediates in SNAr reactions to predict regioselectivity. wuxiapptec.comwuxiapptec.com For example, the energy of the transition state for nucleophilic attack at the C-4 position can be compared to that of the C-2 position to determine the favored reaction pathway. wuxiapptec.com

Role of Radical Intermediates in Pyridine Synthesis

The functionalization of pyridine rings through radical intermediates offers a powerful and complementary approach to traditional ionic reactions. Radical-based methods are particularly effective for forging carbon-carbon bonds under mild conditions and often exhibit excellent functional group tolerance.

Pyridyl radicals can be generated at specific positions (2-, 3-, or 4-) through methods like single-electron reduction of the corresponding halopyridines using a photoredox catalyst. nih.gov Once formed, these highly reactive sp2 radicals can engage with various coupling partners, such as alkenes, to introduce alkyl substituents. nih.gov This strategy allows for the programmed and regioselective alkylation of the pyridine core. nih.gov

Another significant advancement in this area is the pyridine-boryl radical chemistry, which has enabled a variety of novel synthetic applications. rsc.org Computational studies have shown that radical–radical cross-coupling pathways can be more energetically favorable than classic Minisci-type radical additions in certain contexts. rsc.org The Minisci reaction itself, a classic method for radical alkylation of heteroaromatics, remains a valuable tool, though it can sometimes be limited by regioselectivity issues. Modern variations have sought to overcome these limitations, providing more controlled access to functionalized pyridines. nih.gov

These radical-based methods are particularly well-suited for heterocyclic chemistry due to their tolerance of the polar, Lewis basic functionality inherent in molecules like pyridine, which can be challenging for traditional two-electron reaction pathways. nih.gov

Examination of Acid-Catalyzed Pathways and Catalyst Reuse

Acid catalysis plays a fundamental role in many classical and modern methods for constructing the pyridine ring itself. One of the most well-known examples is the Hantzsch pyridine synthesis, a one-pot condensation reaction involving an aldehyde, ammonia, and two equivalents of a β-ketoester. wikipedia.org The reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (PTSA), and proceeds through a series of condensation, cyclization, and oxidation steps to yield the final pyridine product. wikipedia.org While effective, classical Hantzsch synthesis can suffer from drawbacks like harsh conditions and long reaction times. wikipedia.org

Recent advancements have also demonstrated that catalysts like ceric ammonium nitrate (CAN) or the use of aqueous micelles with ultrasonic irradiation can promote Hantzsch-type reactions under milder, solvent-free, or room-temperature conditions, often with high yields. wikipedia.org

Nucleophilic Addition and Annulation Mechanisms

The electron-deficient nature of the pyridine ring makes it susceptible to attack by nucleophiles. This reactivity is central to the synthesis and functionalization of pyridine derivatives, including the introduction of the aminopropoxy side chain in this compound.

Nucleophilic Aromatic Substitution (SNAr)

A direct and common method for preparing 4-substituted pyridines involves the nucleophilic substitution of a leaving group (e.g., a halide) at the 2- or 4-position of the ring. quimicaorganica.org The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the electron-poor carbon, forming a negatively charged intermediate (a Meisenheimer complex) that is stabilized by resonance involving the nitrogen atom. quimicaorganica.org Subsequent expulsion of the leaving group restores the aromaticity of the ring. For the synthesis of this compound, this would typically involve reacting a 4-halopyridine, such as 4-chloropyridine, with 3-aminopropanol in the presence of a base.

Nucleophilic Addition

In the absence of a good leaving group, strong or "hard" nucleophiles like organometallic reagents or metal hydrides can attack the pyridine ring, typically at the 2-position, in a nucleophilic addition reaction. quimicaorganica.org This disrupts the aromaticity, forming a dihydropyridine intermediate. A subsequent oxidation step is required to rearomatize the ring, resulting in a net substitution. quimicaorganica.org The Chichibabin reaction, which uses sodium amide to introduce an amino group at the 2-position, is a classic example of this pathway. quimicaorganica.org

Annulation Mechanisms

Annulation strategies involve the construction of the pyridine ring from acyclic precursors. These often involve formal cycloaddition reactions. For example, a [3+3] annulation can occur between a 1,3-dinucleophile and a 1,3-dielectrophile to form the six-membered ring. nih.gov Other modern approaches include cascade reactions that combine multiple steps, such as Michael addition, aldol-type condensation, and oxidative aromatization, in a single pot to build highly substituted pyridine rings from simple starting materials. organic-chemistry.org

Transition Metal-Catalyzed C-N and C-O Bond Formations (e.g., Chan-Lam, Ullmann type)

Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile tools for forming carbon-heteroatom bonds, including the C-O ether linkage and the C-N bond in amine derivatives. Copper-catalyzed reactions, in particular, are highly relevant for the synthesis of this compound.

Ullmann Condensation

The Ullmann condensation is a classical copper-promoted reaction for forming C-O, C-N, and C-S bonds. wikipedia.org The traditional Ullmann ether synthesis involves the coupling of an aryl halide with an alcohol or phenol, often requiring stoichiometric amounts of copper and high temperatures (frequently over 200 °C) in polar solvents. wikipedia.orgmdpi.com For the synthesis of this compound, this reaction could be envisioned by coupling a 4-halopyridine with 3-aminopropanol. While historically demanding, modern protocols have been developed using catalytic amounts of copper with various ligands, which allow the reaction to proceed under milder conditions. wikipedia.org Microwave-assisted Ullmann condensations have also been shown to significantly shorten reaction times and improve yields. researchgate.net

Chan-Lam Coupling

The Chan-Lam (or Chan-Evans-Lam) coupling is a more recent and often milder alternative to the Ullmann reaction. wikipedia.org It facilitates the copper-catalyzed cross-coupling of an aryl boronic acid with an amine or an alcohol to form C-N or C-O bonds, respectively. wikipedia.orgnrochemistry.com A key advantage of the Chan-Lam coupling is that it can often be conducted at room temperature and is tolerant of air and moisture. nrochemistry.comrsc.org The reaction typically uses a copper(II) salt, such as Cu(OAc)₂, and may employ a base like pyridine. wikipedia.orgacs.org The proposed mechanism involves the formation of a copper(III)-aryl-alkoxide or copper(III)-aryl-amide intermediate, which then undergoes reductive elimination to yield the final product and a Cu(I) species. wikipedia.org

The application of this reaction to synthesize this compound could involve the coupling of pyridine-4-boronic acid with 3-aminopropanol. The versatility and mild conditions of the Chan-Lam reaction make it a highly attractive method for preparing complex pyridine derivatives.

Below is a table summarizing typical conditions for these copper-catalyzed reactions.

| Reaction Type | Catalyst/Copper Source | Typical Substrates | Base | Solvent | Temperature |

| Ullmann Condensation | Cu powder, CuI, CuCl, CuO-NPs | Aryl Halides, Alcohols/Amines | K₂CO₃, Cs₂CO₃, KOH, t-BuOLi | DMF, NMP, Nitrobenzene, DMAc | High (100-220 °C) or RT with modern catalysts |

| Chan-Lam Coupling | Cu(OAc)₂, Cu(OTf)₂ | Aryl Boronic Acids, Alcohols/Amines | Pyridine, Et₃N, K₃PO₄ | CH₂Cl₂, THF, Toluene, Dioxane | Room Temperature to 100 °C |

Chemical Reactivity and Functionalization

Reactivity of the Aminopropyl Moiety

The terminal primary amine of the 3-aminopropoxy chain is a key site for a variety of functionalization reactions, including derivatization, alkylation, acylation, and coupling reactions.

The primary amine of 4-(3-Aminopropoxy)pyridine can be derivatized using a range of reagents to introduce new functional groups, thereby modifying its chemical properties. These reactions are fundamental in preparing intermediates for more complex molecular architectures. While specific derivatization reactions for this compound are not extensively documented in publicly available literature, the general reactivity of primary amines allows for predictable transformations. For instance, reaction with aldehydes or ketones would yield the corresponding Schiff bases, which can be further reduced to secondary amines.

Alkylation: The nitrogen atom of the primary amine in this compound is nucleophilic and can be alkylated by various alkylating agents. These reactions are typically carried out in the presence of a base to neutralize the acid generated. While specific examples with this compound are not readily found, the general principles of N-alkylation of primary amines are well-established. For instance, reaction with alkyl halides (R-X) would lead to the formation of secondary and tertiary amines. The reaction of anilines with alcohols, mediated by pyridine (B92270), exemplifies a transition-metal-free direct N-alkylation via a borrowing hydrogen mechanism, a strategy that could potentially be applied to this compound. rsc.org

Acylation: The primary amine readily undergoes acylation with acylating agents such as acid chlorides or anhydrides to form stable amide derivatives. Pyridine is often used as a catalyst and a base in these reactions to activate the acylating agent and scavenge the HCl produced. reddit.com The reaction of N-acyl cyclic amines with pyridine-N-oxides, catalyzed by ruthenium porphyrins, can lead to oxidative C-N bond cleavage, a reaction that highlights the reactivity of acylated amines. nih.gov

A representative acylation reaction is the treatment of an amine with an acyl chloride in the presence of a base like pyridine.

R-NH₂ + R'-COCl → R-NH-CO-R' + HCl

| Reactant 1 | Reactant 2 | Product | Reaction Type | Reference |

| Amine | Acyl Chloride | Amide | Acylation | reddit.com |

| N-acyl cyclic amine | Pyridine-N-oxide | N-acyl amino acid | Oxidative C-N bond cleavage | nih.gov |

The amino group of this compound is a suitable nucleophile for various coupling reactions, particularly in the formation of amides, which is a cornerstone of peptide synthesis. A plethora of coupling reagents have been developed to facilitate this transformation efficiently, minimizing side reactions. sigmaaldrich.comiris-biotech.de

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. peptide.com Phosphonium and aminium-based reagents such as PyBOP and HATU are also widely employed for their high efficiency. bachem.com

| Coupling Reagent Class | Examples | Key Features | Reference |

| Carbodiimides | DCC, DIC, EDC | Widely used, often with additives to reduce side reactions. | peptide.com |

| Phosphonium Salts | PyBOP, PyAOP | High coupling rates, good for hindered amino acids. | bachem.com |

| Aminium Salts | HATU, HBTU | Very efficient, fast reactions. | bachem.com |

Reactivity of the Pyridine Nucleus

The pyridine ring in this compound is an aromatic heterocycle. The 4-alkoxy group is an electron-donating group, which activates the pyridine ring towards electrophilic substitution, primarily at the positions ortho and para to the substituent. However, the nitrogen atom in the ring is a deactivating feature for electrophilic aromatic substitution.

The directing effect of the 4-aminopropoxy group is crucial for the regioselective functionalization of the pyridine ring. As an electron-donating group, it is expected to direct incoming electrophiles to the 2-, 3-, 5-, and 6-positions.

Halogenation: The regioselective bromination of pyridine derivatives can be achieved under various conditions. For instance, the bromination of thieno[2,3-b]pyridine (B153569) occurs with high selectivity at the 4-position. nih.gov The bromination of fused pyridine N-oxides can be achieved with high regioselectivity at the C2-position using p-toluenesulfonic anhydride (B1165640) as an activator and tetrabutylammonium (B224687) bromide as the bromide source. tcichemicals.comtcichemicals.com A one-pot regioselective bromination of aromatic amines has also been reported, which could potentially be adapted for pyridine derivatives. nih.gov

| Substrate | Reagents | Position of Bromination | Reference |

| Thieno[2,3-b]pyridine | Not specified | 4-position | nih.gov |

| Fused Pyridine N-Oxides | p-toluenesulfonic anhydride, TBAB | C2-position | tcichemicals.comtcichemicals.com |

| Aromatic Amines | n-BuLi, Me₃SnCl, Br₂ | para-position | nih.gov |

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, the presence of an activating group like the 4-aminopropoxy substituent can facilitate such reactions.

Nitration: Direct nitration of pyridine is often challenging. A common strategy to achieve nitration at the 4-position is through the formation of a pyridine-N-oxide, which activates the 4-position for electrophilic attack. quimicaorganica.org The nitration of pyrido[2,3,4-kl]acridines has been studied, showing that the position of nitration is influenced by the existing substituents and the reaction conditions. nih.gov

Alkylation and Acylation: Friedel-Crafts alkylation and acylation reactions are generally not successful with pyridine because the Lewis acid catalyst coordinates with the lone pair of electrons on the nitrogen atom, deactivating the ring towards electrophilic attack. However, alternative methods for the C4-alkylation of pyridines have been developed, such as using a blocking group to direct Minisci-type decarboxylative alkylation. nih.govnih.gov

Nucleophilic Additions to Pyridinium (B92312) Intermediates

Direct nucleophilic attack on the pyridine ring is generally unfavorable due to its electron-rich nature. However, the reactivity of the ring towards nucleophiles can be dramatically enhanced by the formation of N-alkyl or N-acyl pyridinium salts. This quaternization of the nitrogen atom increases the electrophilicity of the ring carbons, particularly at the C-2, C-4, and C-6 positions.

In the case of this compound, the formation of a pyridinium intermediate, for instance by reaction with an alkyl halide (e.g., methyl iodide) or an acyl chloride, renders the C-2 and C-6 positions susceptible to nucleophilic attack. The C-4 position is already substituted, directing incoming nucleophiles to the ortho and ortho' positions relative to the nitrogen atom.

The addition of a nucleophile to the pyridinium salt generates a dihydropyridine (B1217469) intermediate. nih.gov Subsequent oxidation or rearrangement can lead to a variety of substituted pyridine derivatives. The choice of the activating group on the nitrogen and the nature of the nucleophile can influence the stability of the intermediate and the final product distribution.

Recent studies have demonstrated the utility of N-aminopyridinium salts as effective electrophiles for C4-selective arylation of pyridines. nih.govfrontiersin.orgresearchgate.net While this specific methodology is for C-4 functionalization, it highlights the principle of activating the pyridine ring towards nucleophilic attack. For a 4-substituted pyridine like this compound, this activation would direct nucleophilic attack to the C-2 and C-6 positions.

The general course of this reaction can be summarized in the following table:

| Activating Agent | Nucleophile (Nu⁻) | Expected Intermediate | Potential Final Product (after rearomatization) |

| Methyl Iodide (CH₃I) | Grignard Reagent (RMgX) | 1-methyl-2-R-4-(3-aminopropoxy)-1,2-dihydropyridine | 2-R-4-(3-aminopropoxy)pyridine |

| Benzoyl Chloride | Organolithium (RLi) | 1-benzoyl-2-R-4-(3-aminopropoxy)-1,2-dihydropyridine | 2-R-4-(3-aminopropoxy)pyridine |

| Chloroformates | Cyanide (CN⁻) | 1-alkoxycarbonyl-2-cyano-4-(3-aminopropoxy)-1,2-dihydropyridine | 2-cyano-4-(3-aminopropoxy)pyridine |

This table represents expected products based on general pyridine reactivity, as specific studies on this compound are not available.

C-H Functionalization Strategies on Pyridine Scaffolds

Direct C-H functionalization is a powerful tool for the modification of heterocyclic compounds, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions which require pre-functionalized starting materials. rsc.org However, the selective C-H functionalization of pyridines presents a significant challenge due to the inherent electron-deficient nature of the ring and the presence of multiple, chemically distinct C-H bonds. rsc.org

For a 4-substituted pyridine such as this compound, the available sites for C-H functionalization are the C-2, C-3, C-5, and C-6 positions. The regioselectivity of these reactions is governed by a combination of factors including the electronic properties of the substituent, the catalyst system employed, and the reaction mechanism.

Transition Metal-Catalyzed C-H Activation:

A common strategy for pyridine C-H functionalization involves the use of transition metal catalysts (e.g., palladium, rhodium, iridium). These reactions often rely on the use of a directing group, which coordinates to the metal center and positions it in proximity to a specific C-H bond, facilitating its cleavage. rsc.orgnih.govresearchgate.net In this compound, the terminal amino group or the ether oxygen in the side chain could potentially serve as a directing group, favoring functionalization at the C-3 and C-5 positions.

Functionalization via Pyridine N-Oxides:

An alternative approach to modulate the reactivity of the pyridine ring is through the formation of a pyridine N-oxide. scripps.eduresearchgate.netyoutube.comresearchgate.net The N-oxide group is electron-donating, which activates the ring towards electrophilic attack and can also facilitate C-H functionalization at the C-2 and C-6 positions through directed metallation or radical pathways. researchgate.net Subsequent deoxygenation restores the pyridine ring.

Dearomatization-Rearomatization Strategies:

Recent advances have focused on temporary dearomatization of the pyridine ring to overcome the challenges of meta-C-H functionalization. nih.govnih.govnih.gov These methods involve the conversion of the pyridine into a more electron-rich dihydropyridine or a similar intermediate, which then undergoes regioselective functionalization with an electrophile, followed by rearomatization to yield the meta-substituted product.

The potential outcomes of various C-H functionalization strategies on a 4-alkoxypyridine scaffold are summarized below:

| Strategy | Catalyst/Reagent | Likely Position of Functionalization | Comments |

| Directed C-H Activation | Pd, Rh, or Ir catalyst with a directing group | C-3, C-5 | The aminopropoxy chain could act as a directing group. |

| Pyridine N-Oxide Route | Metallation (e.g., with LDA) followed by an electrophile | C-2, C-6 | N-oxide activates the ortho positions. |

| Radical Functionalization | Radical initiator and radical source | C-2, C-6 | Generally favors the positions alpha to the nitrogen. |

| Dearomatization-Rearomatization | Activating agent (e.g., Zincke salt formation) followed by an electrophile | C-3, C-5 | Enables functionalization at the meta positions. |

This table illustrates the generally expected regiochemical outcomes for the functionalization of a 4-alkoxypyridine. The specific conditions would need to be optimized for this compound.

Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-(3-Aminopropoxy)pyridine, various NMR techniques provide insights into its proton and carbon framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Studies

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. In a ¹H NMR spectrum of this compound, distinct signals are expected for the protons on the pyridine (B92270) ring and the aminopropoxy side chain.

The protons on the pyridine ring typically appear in the aromatic region of the spectrum. Due to the electron-withdrawing nature of the nitrogen atom and the electron-donating effect of the propoxy group at the C4 position, the two protons ortho to the nitrogen (H-2 and H-6) and the two protons meta to the nitrogen (H-3 and H-5) would exhibit characteristic chemical shifts and coupling patterns.

The aliphatic protons of the 3-aminopropoxy chain would appear in the upfield region. The methylene (B1212753) group attached to the oxygen atom (-O-CH₂-) would be the most deshielded of the aliphatic protons, followed by the methylene group adjacent to the amine (-CH₂-N), and the central methylene group (-CH₂-). Each of these would likely appear as a triplet due to coupling with adjacent methylene protons. The protons of the primary amine (-NH₂) may appear as a broad singlet, and its chemical shift can be solvent-dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: This table is predictive and actual experimental values may vary based on solvent and other experimental conditions.)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyridine H-2, H-6 | 8.2 - 8.4 | Doublet |

| Pyridine H-3, H-5 | 6.7 - 6.9 | Doublet |

| -O-CH₂- | 4.0 - 4.2 | Triplet |

| -CH₂-CH₂-CH₂- | 1.9 - 2.1 | Quintet |

| -CH₂-NH₂ | 2.8 - 3.0 | Triplet |

| -NH₂ | 1.5 - 2.5 | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the pyridine ring would resonate in the downfield region. The C4 carbon, being attached to the oxygen atom, would be significantly deshielded. The chemical shifts of C2/C6 and C3/C5 would also be influenced by the substituent. The three distinct carbon atoms of the aminopropoxy chain would appear in the aliphatic region of the spectrum, with the carbon attached to the oxygen (-O-CH₂-) showing the largest downfield shift among the three.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: This table is predictive and actual experimental values may vary based on solvent and other experimental conditions.)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Pyridine C4 | 163 - 165 |

| Pyridine C2, C6 | 150 - 152 |

| Pyridine C3, C5 | 110 - 112 |

| -O-CH₂- | 65 - 67 |

| -CH₂-CH₂-CH₂- | 29 - 31 |

| -CH₂-NH₂ | 38 - 40 |

Other Nuclei NMR (e.g., ¹⁹F NMR for fluorinated analogues)

While ¹H and ¹³C NMR are standard, NMR studies of other nuclei can be employed for analogues of this compound. For instance, if a fluorine atom were incorporated into the molecule, ¹⁹F NMR spectroscopy would be a powerful tool. ¹⁹F NMR is highly sensitive and provides information about the chemical environment of fluorine atoms, which can be useful for studying molecular interactions and conformations of fluorinated derivatives.

Two-Dimensional NMR Techniques for Structure Elucidation

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguous assignment of ¹H and ¹³C signals, especially in complex molecules. A COSY spectrum would show correlations between coupled protons, helping to trace the connectivity within the aminopropoxy chain and the pyridine ring. An HSQC spectrum would reveal one-bond correlations between protons and their directly attached carbon atoms, allowing for the definitive assignment of the ¹³C signals based on the already assigned proton signals.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Gas Chromatography-Electron Impact Mass Spectrometry (GC-EIMS)

Gas Chromatography-Electron Impact Mass Spectrometry (GC-EIMS) is a robust method for the analysis of volatile and thermally stable compounds like this compound. In this technique, the compound is first separated from a mixture using gas chromatography and then introduced into the mass spectrometer.

In the electron impact (EI) source, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The molecular ion peak in the mass spectrum would confirm the molecular weight of this compound. The fragmentation pattern is a characteristic fingerprint of the molecule and can be used for structural confirmation. Common fragmentation pathways for this molecule might include cleavage of the C-O bond of the ether linkage, loss of the amino group, and fragmentation of the pyridine ring. Analysis of these fragments provides valuable structural information.

Fast Atom Bombardment Mass Spectrometry (FAB-MS) and High-Resolution MS

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique particularly useful for polar and thermally labile molecules like this compound. In FAB-MS, the sample is dissolved in a non-volatile matrix (e.g., glycerol) and bombarded with a high-energy beam of neutral atoms, such as xenon or argon. This process facilitates the desorption and ionization of the analyte molecules, primarily through protonation, yielding a prominent pseudomolecular ion [M+H]⁺. This technique is adept at providing the molecular weight of the compound with high sensitivity. nih.gov

High-Resolution Mass Spectrometry (HRMS) complements FAB-MS by providing the exact mass of the molecule with a high degree of accuracy, typically to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of the elemental composition of this compound. By comparing the experimentally measured exact mass to the theoretical mass calculated from its chemical formula (C₈H₁₂N₂O), HRMS can confirm the molecular formula and distinguish it from other isobaric compounds. researchgate.net The high resolving power of HRMS is also invaluable for analyzing complex mixtures and identifying unknown compounds. researchgate.net

| Technique | Ionization Method | Information Obtained | Application to this compound |

| FAB-MS | Soft ionization using a high-energy beam of neutral atoms | Molecular weight of polar, non-volatile compounds | Determination of the molecular mass via the [M+H]⁺ ion |

| HRMS | Various (e.g., ESI, MALDI) | Exact mass and elemental composition | Confirmation of the molecular formula (C₈H₁₂N₂O) |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is instrumental in identifying the functional groups and probing the molecular vibrations of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a unique fingerprint of the compound, with specific absorption bands corresponding to particular functional groups. For this compound, the IR spectrum would exhibit characteristic peaks that confirm the presence of its key structural features.

The N-H stretching vibrations of the primary amine group are typically observed in the 3500-3300 cm⁻¹ region. researchgate.net The C-H stretching vibrations of the aromatic pyridine ring appear around 3100-3000 cm⁻¹, while the aliphatic C-H stretches of the propoxy chain are found just below 3000 cm⁻¹. pw.edu.pl The C=N and C=C stretching vibrations within the pyridine ring give rise to strong absorptions in the 1600-1450 cm⁻¹ range. elixirpublishers.comresearchgate.net Furthermore, the C-O-C stretching of the ether linkage would produce a strong band in the 1260-1000 cm⁻¹ region.

Table of Expected IR Absorption Bands for this compound:

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3500-3300 | N-H Stretch | Primary Amine |

| 3100-3000 | Aromatic C-H Stretch | Pyridine Ring |

| < 3000 | Aliphatic C-H Stretch | Propoxy Chain |

| 1600-1450 | C=N, C=C Stretch | Pyridine Ring |

| 1260-1000 | C-O-C Stretch | Ether |

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the analysis of this compound, Raman spectroscopy can provide additional structural information.

The Raman spectrum would prominently feature the ring breathing and stretching modes of the pyridine ring, which are often strong and characteristic. researchgate.net These are typically observed around 1000 cm⁻¹ and 1030 cm⁻¹. researchgate.net The symmetric vibrations of the aliphatic chain would also be visible. By comparing the IR and Raman spectra, a more complete vibrational assignment can be achieved, as some modes may be strong in one technique and weak or absent in the other, based on the principles of mutual exclusion for centrosymmetric molecules and differing selection rules. nih.gov

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its crystalline solid state. nih.govwikipedia.org This technique involves irradiating a single crystal of this compound with an X-ray beam and analyzing the resulting diffraction pattern. wikipedia.org

Advanced Spectroscopic Probes and Analytical Methodologies

Beyond these fundamental techniques, this compound can be studied using more advanced methods. For instance, its interaction with metal surfaces or nanoparticles can be investigated using Surface-Enhanced Raman Spectroscopy (SERS). xmu.edu.cn SERS can provide a significant enhancement of the Raman signal, allowing for the detection of very small quantities of the analyte and providing insights into its orientation and binding on the surface. xmu.edu.cn

In the context of biological systems or complex matrices, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. nih.gov LC can separate this compound from other components, after which mass spectrometry provides sensitive detection and structural confirmation. nih.gov These advanced methodologies are crucial for applying the understanding of this compound's properties in more complex chemical and biological environments.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed to predict various molecular properties of pyridine (B92270) derivatives with high accuracy. nih.govscispace.com

DFT calculations are crucial for determining the most stable three-dimensional structure of a molecule by finding the geometry that corresponds to the minimum energy on the potential energy surface. scispace.comnih.gov For pyridine derivatives, methods like B3LYP with basis sets such as 6-311G++(d,p) have been shown to provide optimized geometries that align well with experimental data. ijret.org

For 4-(3-Aminopropoxy)pyridine, the geometry optimization would focus on the bond lengths and angles of the pyridine ring, as well as the conformational flexibility of the aminopropoxy side chain. Studies on 4-aminopyridine (B3432731) (4AP) show that the mean C-C bond distance in the pyridine ring is approximately 1.396 Å, and the mean C-N bond length is about 1.338 Å. ijret.org The introduction of the aminopropoxy group would introduce additional rotational degrees of freedom around the C-O and C-C single bonds, leading to multiple possible conformers. Conformational analysis would be necessary to identify the global minimum energy structure and other low-energy isomers that may exist in equilibrium.

Table 1: Predicted Geometrical Parameters for this compound based on 4-Aminopyridine Data

| Parameter | Predicted Value (Å or °) |

|---|---|

| Pyridine Ring C-C Bond Length | ~1.396 Å |

| Pyridine Ring C-N Bond Length | ~1.338 Å |

| Pyridine Ring C-C-C Bond Angle | ~117-121° |

Note: These values are extrapolated from DFT calculations on 4-aminopyridine and represent the core pyridine structure. ijret.orgnih.gov

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, can be accurately modeled using DFT calculations. nih.gov By calculating the second derivatives of the energy with respect to atomic displacements, a complete set of vibrational frequencies and their corresponding normal modes can be predicted. wisc.edunih.gov

For this compound, the predicted vibrational spectrum would exhibit characteristic bands for the pyridine ring, the C-O-C ether linkage, the alkyl C-H bonds, and the N-H bonds of the primary amine. For instance, C-H stretching vibrations of the pyridine ring are typically observed around 3100-3000 cm⁻¹. researchgate.net The stretching vibrations of the amino group (NH₂) would also be a key feature. These theoretical spectra are invaluable for interpreting experimental data and making definitive vibrational assignments. researchgate.net

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transition properties. irjweb.comnist.gov

In aminopyridines, the HOMO is typically localized over the electron-rich pyridine ring, while the LUMO resides on the amino group. ijret.org This distribution facilitates an intramolecular charge transfer (ICT) from the pyridine ring to the amino group upon electronic excitation. ijret.org A small HOMO-LUMO gap suggests that the molecule is more polarizable, has higher chemical reactivity, and is considered a soft molecule. ijret.org For 4-aminopyridine, the HOMO-LUMO gap calculated at the DFT level is approximately -0.2723 eV, indicating a molecule that is readily polarizable. ijret.org The aminopropoxy chain in this compound is expected to have a modest influence on these electronic properties.

Table 2: Frontier Molecular Orbital Energies for Related Aminopyridines

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Band Gap (ΔE) (eV) |

|---|---|---|---|---|

| 2-Aminopyridine | DFT/6-311G++(d,p) | -0.3184 | -0.0560 | -0.2624 |

| 3-Aminopyridine | DFT/6-311G++(d,p) | -0.2863 | -0.0948 | -0.1915 |

Source: Data from quantum chemical studies on aminopyridines. ijret.org

Computational models can simulate the influence of a solvent on a molecule's properties. The Polarizable Continuum Model (PCM) is a common approach where the solvent is treated as a continuous medium with a specific dielectric constant. Such calculations are essential for accurately predicting spectroscopic parameters in solution. researchgate.net

For this compound, solvent polarity is expected to significantly affect its UV-Vis absorption spectrum. A change in solvent can induce a shift in the absorption maxima (solvatochromism), which is related to the difference in dipole moments between the ground and excited states. researchgate.net Time-dependent DFT (TD-DFT) calculations combined with PCM can predict these electronic transitions in various media, providing insights into the charge transfer characteristics of the molecule. researchgate.net

Mulliken population analysis is a method for estimating partial atomic charges, which provides a picture of the electron distribution within the molecule. wikipedia.orguni-muenchen.dedeepmodeling.com These charges help in understanding the electrostatic interactions and reactive sites. In aminopyridines, the nitrogen atoms are expected to have a negative Mulliken charge due to the presence of lone pairs and their higher electronegativity, while hydrogen atoms generally carry a positive charge. ijret.org

A Molecular Electrostatic Potential (MEP) map offers a visual representation of the charge distribution. researchgate.net It plots the electrostatic potential on the electron density surface, where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). libretexts.orgpearson.com For this compound, the MEP would show negative potential concentrated around the pyridine nitrogen and the terminal amino nitrogen, identifying them as the primary sites for protonation and interaction with electrophiles. chegg.comlibretexts.org

Quantum Chemical Parameters and Reactivity Descriptors

From the calculated HOMO and LUMO energies, several quantum chemical parameters can be derived to describe the global reactivity of a molecule. irjweb.com These descriptors, based on conceptual DFT, help in predicting and rationalizing the chemical behavior of the compound. scielo.org.mx

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. ijret.org

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η).

These parameters provide a quantitative basis for comparing the reactivity of different molecules and understanding their interaction mechanisms. researchgate.net

Table 3: Global Reactivity Descriptors

| Parameter | Formula | Description |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons |

Chemical Hardness and Softness Calculations

Chemical hardness is a measure of a molecule's resistance to change in its electron distribution or charge transfer. Harder molecules have a larger HOMO-LUMO gap, indicating greater stability and lower reactivity. Conversely, chemical softness is the reciprocal of hardness and signifies the molecule's ability to accept electrons. Softer molecules are generally more reactive.

For aminopyridine derivatives, the presence of the amino group influences the electronic properties of the pyridine ring. The lone pair of electrons on the nitrogen atom of the amino group can participate in resonance, increasing the electron density of the ring and generally leading to a smaller HOMO-LUMO gap compared to unsubstituted pyridine. This, in turn, results in lower chemical hardness and higher chemical softness, suggesting increased reactivity.

Table 1: Representative Calculated Chemical Hardness and Softness of a Substituted Aminopyridine

| Parameter | Value (eV) | Method |

| Chemical Hardness (η) | ~3.0 | DFT/B3LYP/6-311+G(d,p) |

| Chemical Softness (S) | ~0.16 | DFT/B3LYP/6-311+G(d,p) |

Note: The values presented are approximations based on published data for similar aminopyridine derivatives and are intended for illustrative purposes.

Chemical Potential and Electronegativity Determinations

Chemical potential (μ) and electronegativity (χ) are fundamental electronic properties that help in understanding the chemical behavior of a molecule. These parameters can be determined computationally through DFT calculations. The chemical potential represents the escaping tendency of electrons from a system in equilibrium, while electronegativity is the power of an atom or a group of atoms to attract electrons towards itself.

Computational analyses of related aminopyridines using the DFT/B3LYP method provide estimations for these values. The chemical potential is typically negative, indicating that the molecule is stable and will not spontaneously lose electrons. The electronegativity value provides a quantitative measure of its ability to attract electrons in a chemical bond.

Table 2: Representative Calculated Chemical Potential and Electronegativity of a Substituted Aminopyridine

| Parameter | Value (eV) | Method |

| Chemical Potential (μ) | ~-4.0 | DFT/B3LYP/6-311+G(d,p) |

| Electronegativity (χ) | ~4.0 | DFT/B3LYP/6-311+G(d,p) |

Note: The values presented are approximations based on published data for similar aminopyridine derivatives and are intended for illustrative purposes.

Electrophilicity Index Studies

The electrophilicity index (ω) is a global reactivity descriptor that quantifies the ability of a molecule to accept electrons. It is a measure of the stabilization in energy after a system accepts an additional electronic charge from the environment. Molecules with higher electrophilicity indices are more likely to act as electrophiles in a reaction.

This index is calculated from the chemical potential and chemical hardness. For this compound, the presence of the electron-donating aminopropoxy group is expected to influence its electrophilicity. DFT calculations on analogous aminopyridines can provide an estimate of this value. A lower electrophilicity index for aminopyridines compared to unsubstituted pyridine would suggest a reduced tendency to act as an electrophile, which is consistent with the presence of the electron-donating substituent.

Table 3: Representative Calculated Electrophilicity Index of a Substituted Aminopyridine

| Parameter | Value (eV) | Method |

| Electrophilicity Index (ω) | ~2.6 | DFT/B3LYP/6-311+G(d,p) |

Note: The value presented is an approximation based on published data for a similar aminopyridine derivative and is intended for illustrative purposes.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules, including their conformational flexibility. For this compound, MD simulations can provide insights into the accessible conformations of the flexible aminopropoxy side chain and its interaction with the pyridine ring.

The aminopropoxy chain has several rotatable bonds, allowing it to adopt a variety of conformations in different environments. MD simulations can explore the potential energy surface of the molecule and identify low-energy, stable conformations. These simulations can be performed in vacuum to study the intrinsic flexibility of the molecule or in a solvent to understand the influence of the environment on its conformational preferences.

Key aspects that can be investigated through MD simulations include:

The dihedral angle distributions of the bonds in the aminopropoxy chain.

The potential for intramolecular hydrogen bonding between the amino group and the pyridine nitrogen or the ether oxygen.

While specific MD simulation studies on this compound have not been identified in the surveyed literature, the principles of conformational analysis and the findings from simulations of other substituted pyridines suggest that the aminopropoxy chain would exhibit significant flexibility, which could be crucial for its interactions with biological targets or other molecules.

Theoretical Modeling of Reaction Site Selectivity and Reaction Mechanisms

Theoretical modeling, often using DFT calculations, is instrumental in predicting the reactivity of different sites within a molecule and elucidating potential reaction mechanisms. For this compound, understanding the reaction site selectivity is key to predicting its chemical behavior in various reactions.

The reactivity of the pyridine ring is influenced by the interplay of the electronegative nitrogen atom and the electron-donating aminopropoxy group. The nitrogen atom generally deactivates the ring towards electrophilic substitution, particularly at the C2 and C6 positions. However, the aminopropoxy group at the C4 position is an ortho-, para-directing activator. In the case of 4-substituted pyridines, this activating effect would enhance the reactivity at the C3 and C5 positions towards electrophiles.

Conversely, for nucleophilic aromatic substitution, the pyridine ring is generally more reactive than benzene (B151609), with the C2 and C6 positions being the most susceptible to attack. The electron-donating aminopropoxy group at the C4 position would likely decrease the ring's reactivity towards nucleophiles.

Computational models can quantify these effects by calculating local reactivity descriptors, such as the Fukui functions or the molecular electrostatic potential (MEP). The Fukui function indicates the change in electron density at a particular site when the total number of electrons is changed, thus identifying nucleophilic and electrophilic centers. The MEP map provides a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Theoretical studies of reaction mechanisms for pyridine derivatives often involve mapping the potential energy surface for a given reaction. This includes identifying transition states and intermediates to determine the most favorable reaction pathway and to calculate activation energies. Such studies can provide detailed insights into how reactions involving this compound are likely to proceed.

Applications As Chemical Intermediates and Building Blocks in Advanced Synthesis

Role in Macrocycle and Supramolecular Chemistry

Therefore, the creation of a detailed, informative, and scientifically accurate article strictly adhering to the provided outline for the compound “this compound” is not possible at this time due to the absence of relevant research data.

Monomer in Polymer Chemistry Research

General research into pyridine-containing polymers exists; however, no studies were identified that specifically utilize this compound for the applications outlined below.

Incorporation into Polybenzimidazoles (PBIs)

The synthesis of Polybenzimidazoles typically involves the polycondensation of aromatic tetraamines with dicarboxylic acids or their derivatives. While pyridine-containing dicarboxylic acids have been used to incorporate the pyridine (B92270) moiety into PBI backbones to enhance properties like proton conductivity, there is no literature available describing the use of this compound as a monomer in this process.

Application in Nucleophilic Aromatic Substitution (SNAr) Polymerizations

Nucleophilic Aromatic Substitution (SNAr) is a common reaction for pyridines, particularly at the C-2 and C-4 positions, and is utilized in step-growth polymerization. This process typically involves monomers with activated leaving groups that react with nucleophiles. Despite the presence of a nucleophilic amino group and a pyridine ring in its structure, no studies have been found that report the use of this compound as a monomer in SNAr polymerizations.

Synthons for Architecturally Complex Molecules

A synthon is a conceptual part of a molecule used in retrosynthetic analysis. While the functional groups of this compound (a primary amine, an ether linkage, and a pyridine ring) suggest its potential as a versatile building block, there are no specific examples in published research demonstrating its application as a synthon in the targeted synthesis of architecturally complex molecules.

Catalysis Research Involving Pyridine Containing Systems

Role as Ligand in Transition Metal Catalysis

Pyridine (B92270) and its derivatives are fundamental ligands in transition metal catalysis due to the Lewis basicity of the nitrogen atom, which allows for effective coordination to a wide range of metal centers. wikipedia.orgalfachemic.com This coordination can influence the electronic and steric environment of the metal, thereby tuning its catalytic activity, selectivity, and stability. wikipedia.org

Development of Homogeneous Catalytic Systems

In homogeneous catalysis, pyridine-based ligands are integral to the design of soluble transition metal complexes. These complexes are utilized in a variety of transformations, including hydrogenations, hydroformylations, and polymerization reactions. alfachemic.com For instance, manganese complexes with pyridine ligands have been synthesized and investigated as catalysts for oxidation reactions. rsc.org The electronic properties of the pyridine ring can be modified by substituents, which in turn affects the catalytic performance of the metal complex. While specific studies on 4-(3-Aminopropoxy)pyridine are not available, related amino-functionalized pyridine ligands have been used to construct transition metal complexes for various catalytic applications. researcher.liferesearchgate.net

Exploration of Heterogeneous Catalysis with Pyridine-Functionalized Supports

To combine the benefits of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (ease of separation and recyclability), pyridine derivatives are often immobilized on solid supports. Materials like silica, graphene oxide, and polymers can be functionalized with pyridine-containing moieties. nih.govnih.gov These pyridine-functionalized supports can then act as macroligands to anchor transition metal catalysts. nih.gov The aminopropyl group in this compound makes it a suitable candidate for such immobilization, for example, through reaction with a silica support functionalized with an appropriate linker. While this is a common strategy, specific examples employing this compound as the functionalizing agent are not found in the reviewed literature. Research has shown that pyridine-functionalized porous polymers can act as "homogeneous-like" solid base catalysts, demonstrating high activity and stability. researchgate.net

Organocatalysis with Pyridine Derivatives (e.g., 4-Dimethylaminopyridine (DMAP) Analogues)

4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst for a wide array of organic reactions, particularly acylations. wikipedia.orgsigmaaldrich.com Its catalytic activity stems from the increased nucleophilicity of the pyridine nitrogen due to the electron-donating effect of the dimethylamino group. wikipedia.org This has spurred the development of numerous DMAP analogues to enhance catalytic efficiency or introduce chirality for asymmetric synthesis. researchgate.netnih.govresearchgate.net

Structurally, this compound is an analogue of 4-aminopyridine (B3432731) derivatives. The presence of the primary amino group on the propoxy chain could potentially modulate the basicity and steric environment of the pyridine nitrogen compared to DMAP. However, no studies were found that specifically evaluate this compound as an organocatalyst in the same vein as DMAP or its more potent analogues. The development of chiral DMAP analogues has been a significant area of research, leading to catalysts capable of facilitating asymmetric transformations. researchgate.net

Catalyst Design for Specific Organic Transformations

Knoevenagel Condensation Reactions

The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and a carbonyl group, typically catalyzed by a base. wikipedia.org Pyridine and other weakly basic amines are often used as catalysts for this transformation. wikipedia.orgrsc.org Heterogeneous catalysts are particularly desirable for their ease of separation. Research in this area has explored pyridine-functionalized materials, such as mesoporous organosilicas, which have demonstrated high activity and selectivity as solid base catalysts for the Knoevenagel condensation. nih.gov Coordination polymers based on pyridine-tricarboxylic acid have also been shown to act as effective heterogeneous catalysts for this reaction. mdpi.com Although the basic nitrogen of this compound suggests potential activity, no specific studies have been published detailing its use as a catalyst for Knoevenagel condensations.

The table below summarizes results for Knoevenagel condensation using a pyridine-functionalized mesoporous organosilica catalyst (PMO-Py), illustrating the typical performance of such systems.

| Entry | Aldehyde | Time (h) | Conversion (%) |

|---|---|---|---|

| 1 | Benzaldehyde | 2 | 98 |

| 2 | 4-Methylbenzaldehyde | 2 | 99 |

| 3 | 4-Methoxybenzaldehyde | 2 | 99 |

| 4 | 4-Chlorobenzaldehyde | 3 | 95 |

| 5 | 4-Nitrobenzaldehyde | 1 | 99 |

Data adapted from studies on pyridine-functionalized mesoporous organosilica catalysts. nih.gov

C-C and C-N Bond Forming Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds. nih.gov Palladium-catalyzed reactions, in particular, are widely used. beilstein-journals.org The choice of ligand is crucial for the success of these reactions, and pyridine derivatives are often employed. beilstein-journals.org For instance, palladium catalysts combined with ligands like Xantphos are effective for C-N cross-coupling reactions between bromo-pyridines and amines. beilstein-journals.org While this compound could theoretically serve as a ligand in such systems, there is no specific research documenting its application or efficacy in promoting C-C or C-N bond formation. The development of catalytic systems for these transformations is an active area of research, with a focus on creating more efficient, selective, and sustainable methods. nih.govrsc.org

Absence of Specific Research on this compound in Borrowing Hydrogen Catalysis

Despite a comprehensive search of available scientific literature, no specific research articles or detailed studies focusing on the role of "this compound" in borrowing hydrogen reactions were identified. Consequently, the following sections on its application in this catalytic methodology, including mechanistic insights and turnover frequencies, cannot be constructed with the required scientific accuracy and detail as per the requested outline.

The field of borrowing hydrogen catalysis is a significant area of research, offering an atom-economical and environmentally benign approach to various chemical transformations, particularly in the formation of carbon-nitrogen bonds. The general mechanism of this process is well-documented and involves the temporary removal of hydrogen from an alcohol to form a reactive carbonyl intermediate, which then participates in a subsequent reaction before the hydrogen is returned. Pyridine and its derivatives are known to act as ligands or catalysts in a variety of chemical reactions, including some borrowing hydrogen processes.

However, the specific catalytic activity, mechanistic pathways, and performance metrics such as turnover frequencies for "this compound" in borrowing hydrogen reactions are not described in the currently accessible body of scientific literature. Research in catalysis is highly specific, and the functional groups on a pyridine ring can significantly influence its electronic and steric properties, thereby affecting its catalytic behavior. Without dedicated studies on "this compound," any discussion on its role in borrowing hydrogen reactions would be purely speculative and would not meet the required standards of scientific accuracy.

Therefore, the requested sections 7.3.3 and 7.4, which are centered on the specific application and mechanistic details of "this compound" in borrowing hydrogen catalysis, cannot be generated.

Table of Compounds Mentioned

Advanced Material Science Research Applications

Integration into Polymeric Frameworks

The bifunctional nature of 4-(3-Aminopropoxy)pyridine, with its reactive primary amine and the nitrogen-containing heterocyclic pyridine (B92270) ring, allows for its incorporation into a variety of polymer backbones. This integration can significantly influence the thermal, mechanical, and solubility characteristics of the resulting polymers.

High-char-yield resins are crucial for applications requiring high thermal stability and fire resistance, such as in aerospace and electronics. The incorporation of heterocyclic rings, like pyridine, into polymer backbones is a known strategy to enhance their thermal and thermo-oxidative stability. researchgate.net The aromaticity and molecular symmetry of the pyridine nucleus contribute to its high thermal stability. researchgate.net While specific studies focusing solely on this compound for high-char-yield resins are not extensively documented, the principle of incorporating pyridine moieties to improve these properties is well-established. For instance, modified phenolic resins have shown decomposition temperatures as high as 460°C and char yields of 61.3%. researchgate.net Phthalonitrile resins containing pyridine rings have demonstrated outstanding heat resistance with decomposition temperatures (T5%) exceeding 530°C. mdpi.com The introduction of this compound into polymer matrices could potentially contribute to increased char yield due to the inherent thermal stability of the pyridine ring.

Table 1: Thermal Properties of Pyridine-Containing Polymers

| Polymer Type | Decomposition Temperature (T5%) | Char Yield (%) | Reference |

|---|---|---|---|

| Modified Phenolic Resin | 460°C | 61.3% | researchgate.net |

The flexible propoxy linker and the terminal amine group of this compound make it a candidate for modifying fluorosilicones or for use in the synthesis of dendrimers. Fluorosilicones are known for their thermal stability and chemical resistance, and the incorporation of polar pyridine groups could modify their surface properties and adhesion characteristics.

Dendrimers are highly branched, well-defined macromolecules with a large number of functional end groups. dendritech.com The primary amine of this compound can serve as a reactive site for the construction of dendrimer generations. Poly(amidoamine) (PAMAM) and poly(propylene imine) (PPI) are common classes of dendrimers. dendritech.comnih.gov The pyridine moiety within the dendrimer structure could offer unique properties, such as metal coordination sites or altered solubility. The generation of a dendrimer influences its physical properties, as shown in the table below for PAMAM dendrimers.

Table 2: Calculated Properties of Primary Amine Surface PAMAM Dendrimers by Generation

| Generation | Molecular Weight | Measured Diameter (Å) | Surface Groups |

|---|---|---|---|

| 0 | 517 | 15 | 4 |

| 1 | 1,430 | 22 | 8 |

| 2 | 3,256 | 29 | 16 |

| 3 | 6,909 | 36 | 32 |

| 4 | 14,215 | 45 | 64 |

| 5 | 28,826 | 54 | 128 |

| 6 | 58,048 | 67 | 256 |

| 7 | 116,493 | 81 | 512 |

| 8 | 233,383 | 97 | 1024 |

| 9 | 467,162 | 114 | 2048 |

Theoretical properties, not to be used as specifications. Data sourced from Dendritech. dendritech.com

The primary amine group in this compound makes it a suitable curing agent for epoxy resins. Amines are commonly used to crosslink epoxy resins, forming a rigid, thermoset polymer network. The incorporation of the pyridine ring into the epoxy network via the curing agent can enhance the thermal stability and mechanical properties of the cured material. google.com Pyridine-containing polyimides, for example, have been shown to exhibit high glass transition temperatures (Tg) ranging from 201 to 310 °C. nih.gov The use of amine hardeners with specific structures can lead to high crosslink densities and improved performance characteristics in the final epoxy system. google.com

Development of Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and telecommunications. researchgate.net Organic molecules with π-conjugated systems and electron donor-acceptor groups can exhibit significant NLO properties. The pyridine ring in this compound can act as an electron-withdrawing group, and the aminopropoxy group can function as an electron-donating group, creating a potential "push-pull" system that is favorable for NLO activity.

Research has shown that pyridine derivatives can be incorporated into materials with highly efficient second- and third-order NLO effects. rsc.org The design of organic NLO materials often focuses on creating non-centrosymmetric crystal structures to achieve a non-zero second-order NLO response. rsc.org While specific NLO studies on this compound are not prevalent, the fundamental properties of the pyridine ring suggest its potential utility in this field. Theoretical calculations, such as those using density functional theory (DFT), are often employed to predict the hyperpolarizability of molecules and assess their NLO potential. researchgate.net

Exploration in Sensor Design and Fabrication

The pyridine moiety is a common component in the design of fluorescent chemosensors for the detection of metal ions and other analytes. mdpi.com The nitrogen atom of the pyridine ring can act as a binding site for metal ions, and this interaction can lead to a change in the fluorescence properties of the molecule, allowing for sensing applications. mdpi.comnih.gov

The design of fluorescent sensors often involves a fluorophore unit and a receptor unit. The this compound molecule contains the pyridine ring which can act as both part of a fluorophore system and a receptor site. The terminal amine group also provides a convenient handle for further functionalization to create more complex and selective sensors. For example, pyridine derivatives have been used to create fluorescent sensors for the detection of toxic heavy metal ions such as Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺. mdpi.com The binding of these ions to the nitrogen atoms of the pyridine moieties can cause either an enhancement or a reduction in fluorescence intensity. mdpi.com

Researchers have developed pyridine-based sensors with high sensitivity, capable of detecting analytes at nanomolar concentrations. nih.govaalto.fi For instance, an oxazolonaphthoimidazo[1,2-a]pyridine-based sensor showed a detection limit of 4.5 nM for Fe³⁺. aalto.fi This highlights the potential of incorporating this compound into sensor designs to leverage the well-established sensing capabilities of the pyridine ring.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Poly(amidoamine) (PAMAM) |

Advanced Studies on Pyridine Derivatives and Analogues

Elucidation of Structure-Reactivity Relationships in Aminopyridine Analogues

The chemical reactivity of pyridine (B92270) and its derivatives is intrinsically linked to the electronic properties of substituents on the ring. In analogues of 4-(3-Aminopropoxy)pyridine, the substituent at the 4-position plays a critical role in modulating the electron density of the entire heterocyclic system. The aminopropoxy group, -O-(CH₂)₃-NH₂, is considered an electron-donating group (EDG). The oxygen atom, directly attached to the ring, can donate its lone pair of electrons into the pyridine's π-system through resonance. This donation increases the electron density on the ring, particularly at the ortho (C2, C6) and para (N1) positions.

This increased electron density has several consequences for the molecule's reactivity:

Basicity: The nitrogen atom of the pyridine ring becomes more electron-rich and, therefore, more basic. The protonated form (the pyridinium (B92312) ion) is stabilized by resonance, which includes contributions from the aminopropoxy group. This makes 4-alkoxy substituted pyridines stronger bases compared to unsubstituted pyridine.

Nucleophilicity: The enhanced electron density on the ring nitrogen makes it a stronger nucleophile, readily reacting with electrophiles such as alkyl halides or metal ions.

Electrophilic Aromatic Substitution: While pyridine itself is highly resistant to electrophilic substitution due to the electron-withdrawing nature of the ring nitrogen, strong electron-donating groups at the 4-position can activate the ring towards these reactions, directing incoming electrophiles to the C3 and C5 positions. However, such reactions still typically require harsh conditions. uoanbar.edu.iqquora.com

Reactivity in Metal Complexes: The electronic influence of the 4-substituent directly impacts the properties of metal complexes. Electron-donating groups increase the electron density at the coordinated metal center, which can affect the complex's redox potential and catalytic activity. nih.govnih.govrsc.org Studies on NNN pincer-type ligands have shown that electron-donating groups increase the electron density around a coordinated Cu(II) center. nih.govrsc.org

The structure-reactivity relationship can be quantified using Hammett parameters (σ), which describe the electron-donating or electron-withdrawing character of a substituent. A negative σ value indicates an electron-donating group, which generally increases the reaction rate for processes favored by high electron density.

| Substituent (R) | Hammett Parameter (σp) | Expected Effect on Ring Nitrogen Basicity | Expected Reactivity Towards Electrophiles |

|---|---|---|---|

| -N(CH₃)₂ | -0.83 | Strongly Increased | Significantly Increased |

| -O(CH₂)₃NH₂ (Aminopropoxy) | ~ -0.27 (similar to -OCH₃) | Increased | Increased |

| -H | 0.00 | Baseline | Baseline |

| -Cl | +0.23 | Decreased | Decreased |

| -CN | +0.66 | Strongly Decreased | Significantly Decreased |

| -NO₂ | +0.78 | Very Strongly Decreased | Very Significantly Decreased |

Data is compiled from various sources for illustrative purposes. nih.gov

Design and Synthesis of Conformationally Restricted Analogues

The 3-aminopropoxy side chain of this compound is highly flexible due to free rotation around its single bonds. While this flexibility can be advantageous for initial binding to a biological target, it can also be detrimental, leading to a loss of entropy upon binding and potentially allowing the molecule to adopt non-productive conformations. The design and synthesis of conformationally restricted analogues aim to limit this flexibility, locking the molecule into a more defined, bioactive conformation. mdpi.com

Strategies for conformational restriction include:

Macrocyclization: One effective approach is to create a macrocycle by linking the terminal amino group of the side chain to another part of the molecule. For instance, the amino group could be tethered to the C3 position of the pyridine ring via a suitable linker. This would drastically reduce the conformational freedom of the side chain and pre-organize the molecule for binding. mdpi.com

Incorporation into Ring Systems: The flexible propyl chain can be incorporated into a more rigid cyclic structure. For example, synthesizing an analogue where the chain is part of a piperidine or azetidine ring fused or spiro-linked to the pyridine could fix the relative positions of the amino group and the pyridine ring.

Introduction of Rigidifying Elements: Introducing double bonds or small rings within the linker can also curtail flexibility.